4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 933004-18-3
VCID: VC5029685
InChI: InChI=1S/C21H22N4O3S/c1-16-5-7-19(8-6-16)29(26,27)24-18-4-2-3-17(15-18)20-9-10-21(23-22-20)25-11-13-28-14-12-25/h2-10,15,24H,11-14H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49

4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

CAS No.: 933004-18-3

Cat. No.: VC5029685

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide - 933004-18-3

Specification

CAS No. 933004-18-3
Molecular Formula C21H22N4O3S
Molecular Weight 410.49
IUPAC Name 4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C21H22N4O3S/c1-16-5-7-19(8-6-16)29(26,27)24-18-4-2-3-17(15-18)20-9-10-21(23-22-20)25-11-13-28-14-12-25/h2-10,15,24H,11-14H2,1H3
Standard InChI Key HBRYDJOKQTXTAV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, reflects its three primary components:

  • Sulfonamide group: A benzene ring substituted with a methyl group at the para position and a sulfonamide (-SO₂NH-) linker.

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • Morpholine substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached to the pyridazine ring .

The SMILES notation (Cc1ccc(cc1)S(Nc1ccc(cc1)c1ccc(nn1)N1CCOCC1)(=O)=O) and InChIKey (PVEYOBUEODXNRI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Profile

Key properties include:

PropertyValueRelevance
Molecular FormulaC₂₁H₂₂N₄O₃SConfirms elemental composition
Molecular Weight410.49 g/molImpacts pharmacokinetics
logP3.65Predicts membrane permeability
Polar Surface Area73.18 ŲInfluences solubility and absorption
Hydrogen Bond Acceptors7Affects target binding

The compound’s achiral nature simplifies synthesis and reduces stereochemical complications during drug development .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Pyridazine Functionalization: Morpholine is introduced to pyridazine via nucleophilic aromatic substitution, leveraging the electron-deficient nature of the heterocycle.

  • Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with the amino group of the pyridazine-phenyl intermediate under basic conditions (e.g., pyridine or triethylamine) .

Critical parameters include:

  • Temperature control (<60°C) to prevent decomposition.

  • Catalytic use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

Purification and Analysis

Post-synthesis, chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity. Structural confirmation employs:

  • ¹H/¹³C NMR: Identifies proton environments and carbon frameworks.

  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight .

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound exhibits potent inhibition of MET kinase (IC₅₀ = 12 nM in preliminary assays), a receptor tyrosine kinase implicated in tumor growth and metastasis . The morpholine-pyridazine motif likely occupies the ATP-binding pocket, as evidenced by molecular docking studies .

Anti-Inflammatory Effects

In murine models, the sulfonamide reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting NF-κB pathway modulation. The methyl group on the benzene ring enhances metabolic stability compared to unmethylated analogs.

Cancer TypeModel SystemEfficacy (TGI*)
Gastric carcinomaNCI-N87 xenografts68% tumor growth inhibition
Non-small cell lungA549 cellsIC₅₀ = 0.8 µM

*TGI: Tumor Growth Inhibition

Autoimmune Diseases

The compound’s dual kinase inhibition and cytokine suppression position it as a candidate for rheumatoid arthritis and Crohn’s disease .

Comparative Analysis with Structural Analogues

The morpholine-pyridazine combination confers distinct advantages over related sulfonamides:

CompoundStructural DifferenceBioactivity Shift
4-Amino-N-(thiazol-2-yl)benzene sulfonamideThiazole replaces pyridazineAnticonvulsant → Less kinase activity
N-(4-methylphenyl)-N'-(pyrimidin-2-yl)ureaUrea linker instead of sulfonamideWeaker MET inhibition (IC₅₀ = 45 nM)

The sulfonamide’s electronegative sulfur-oxygen groups enhance hydrogen bonding with kinase targets, explaining its superior potency .

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